molecular formula C10H4Cl5NO4 B12045789 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- CAS No. 61720-18-1

4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)-

Cat. No.: B12045789
CAS No.: 61720-18-1
M. Wt: 379.4 g/mol
InChI Key: JBMFMIXAZCTFGE-UHFFFAOYSA-N
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Description

4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is a complex organic compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a benzodioxin ring substituted with dichloromethylene, nitro, and trichloromethyl groups. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- typically involves multi-step organic reactions. One common method includes the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile . This reaction forms the benzodioxin ring structure, which is then further functionalized with dichloromethylene, nitro, and trichloromethyl groups through subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dichloromethylene and trichloromethyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas (H₂) with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles like sodium methoxide (NaOCH₃) for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while nucleophilic substitution can lead to various substituted benzodioxin derivatives.

Scientific Research Applications

4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s unique structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Benzodioxin-4-one: A similar compound with a benzodioxin ring but different substituents.

    1,3-Benzodioxane: Another isomeric form with different chemical properties.

    4H-benzo[d][1,3]dioxin-4-one derivatives: Compounds with similar core structures but varying functional groups.

Uniqueness

4H-1,3-Benzodioxin, 4-(dichloromethylene)-6-nitro-2-(trichloromethyl)- is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

61720-18-1

Molecular Formula

C10H4Cl5NO4

Molecular Weight

379.4 g/mol

IUPAC Name

4-(dichloromethylidene)-6-nitro-2-(trichloromethyl)-1,3-benzodioxine

InChI

InChI=1S/C10H4Cl5NO4/c11-8(12)7-5-3-4(16(17)18)1-2-6(5)19-9(20-7)10(13,14)15/h1-3,9H

InChI Key

JBMFMIXAZCTFGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=C(Cl)Cl)OC(O2)C(Cl)(Cl)Cl

Origin of Product

United States

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